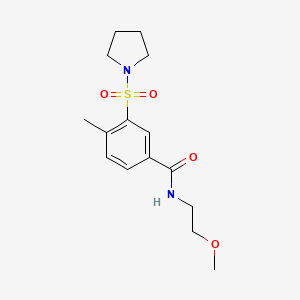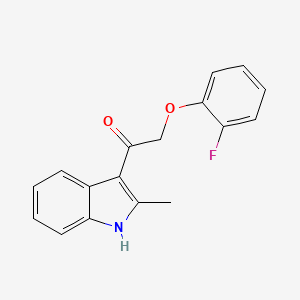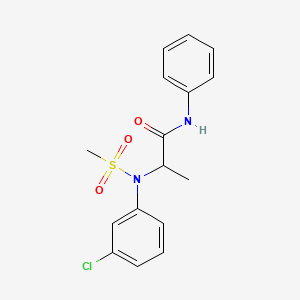![molecular formula C16H17BrO3 B4238539 [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol](/img/structure/B4238539.png)
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol
Overview
Description
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is a negative regulator of insulin signaling, which dephosphorylates insulin receptor substrate-1 (IRS-1) and inhibits downstream signaling cascades. [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol binds to the active site of [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol and prevents its enzymatic activity, leading to increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol has been shown to have anti-inflammatory and antioxidant properties. It reduces the expression of pro-inflammatory cytokines and oxidative stress markers in adipose tissue and liver. It also protects against diet-induced hepatic steatosis and insulin resistance.
Advantages and Limitations for Lab Experiments
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is a useful tool for studying the role of [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol in insulin signaling and glucose homeostasis. Its selectivity and potency make it a valuable inhibitor for in vitro and in vivo experiments. However, its low solubility and stability may limit its use in certain assays and formulations.
Future Directions
There are several potential future directions for research on [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol. One area of interest is its effects on gut microbiota and the gut-brain axis, which may play a role in its metabolic and anti-inflammatory effects. Another direction is the development of more potent and selective [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol inhibitors based on the structure of [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol. Finally, clinical trials are needed to evaluate its safety and efficacy as a therapeutic agent for type 2 diabetes and obesity.
In conclusion, [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol is a promising compound for scientific research on insulin signaling, glucose homeostasis, and metabolic disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
Scientific Research Applications
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibitory effect on [2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol leads to enhanced insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It also promotes weight loss and improves lipid metabolism in animal models of obesity.
properties
IUPAC Name |
[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-19-15-9-13(11-18)14(17)10-16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10,18H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLCCWGETCXDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)

![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4238502.png)

![2-(2-bromo-4-isopropylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4238514.png)
![4-{[(2,3-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238522.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4238548.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4238564.png)